molecular formula C9H11NO2 B094631 2-Nitro-1-phenylpropane CAS No. 17322-34-8

2-Nitro-1-phenylpropane

Cat. No. B094631
CAS RN: 17322-34-8
M. Wt: 165.19 g/mol
InChI Key: OQBJLKIDAPUHSY-UHFFFAOYSA-N
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Patent
US07723065B2

Procedure details

Z-2-nitro-3-phenyl-2-propene (151 mg 1 mmol) was reacted with yeast (5 g) and water (5 ml) according to Method I. The product was isolated as a racemic mixture of products in 41% yield. Reaction according to method II also resulted in a racemic mixture of products in 38% yield.
Quantity
151 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1](/[C:4](=[CH:6]\[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)/[CH3:5])([O-:3])=[O:2]>O>[N+:1]([CH:4]([CH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:5])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
151 mg
Type
reactant
Smiles
[N+](=O)([O-])\C(\C)=C/C1=CC=CC=C1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product was isolated as a racemic mixture of products in 41% yield
CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
also resulted in a racemic mixture of products in 38% yield

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C(C)CC1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.